Olopatadine hydrochloride

Overview

Description

Olopatadine hydrochloride is a selective histamine H1 antagonist and mast cell stabilizer used primarily to treat allergic conjunctivitis and rhinitis . It works by blocking the effects of histamine, a primary inflammatory mediator that causes allergic reactions . This compound is marketed under several brand names, including Pataday, Patanase, and Opatanol .

Mechanism of Action

Target of Action

Olopatadine hydrochloride primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, as it is responsible for the effects of histamine, a compound released during allergic responses .

Mode of Action

this compound acts as a selective antagonist of the histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, which leads to temporary relief of the negative symptoms brought on by histamine . It also acts as a mast cell stabilizer, inhibiting the release of histamine and other inflammatory mediators from mast cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine pathway . By blocking the H1 receptor, this compound prevents histamine from exerting its effects, thus attenuating inflammatory and allergic reactions . Additionally, it has been found to target the NF-κB signaling pathway, which plays a major role in inflammatory responses .

Result of Action

The molecular and cellular effects of this compound’s action include the attenuation of inflammatory and allergic reactions . This is achieved through the inhibition of histamine effects and the stabilization of mast cells . In a study, treatment with this compound was shown to attenuate lipopolysaccharide (LPS)-induced elevation of proinflammatory markers (IL-6 and NF-κB), oxidative stress, neutrophil infiltration, edema, and damage in lungs .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the release of histamine, thereby increasing the demand for this compound’s antagonistic action . .

Biochemical Analysis

Biochemical Properties

Olopatadine hydrochloride plays a significant role in biochemical reactions by inhibiting the release of histamine from mast cells . It interacts with histamine H1 receptors, preventing histamine from binding and triggering allergic responses . Additionally, this compound inhibits the release of inflammatory lipid mediators such as leukotriene and thromboxane from human polymorphonuclear leukocytes and eosinophils . These interactions help reduce inflammation and allergic symptoms.

Cellular Effects

This compound affects various types of cells and cellular processes. It stabilizes mast cells, preventing them from releasing histamine and other inflammatory mediators . This action reduces symptoms such as itching, redness, and swelling associated with allergic reactions . This compound also influences cell signaling pathways by blocking histamine-induced effects on human conjunctival epithelial cells . This inhibition helps maintain normal cellular function and reduces allergic responses.

Molecular Mechanism

The molecular mechanism of this compound involves its selective antagonism of the histamine H1 receptor . By binding to these receptors, this compound prevents histamine from activating them, thereby inhibiting the downstream signaling pathways that lead to allergic symptoms . Additionally, this compound stabilizes mast cells, preventing their degranulation and the subsequent release of histamine and other inflammatory mediators . This dual action helps control allergic reactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under normal conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound maintains its efficacy in reducing allergic symptoms over extended periods . Its stability and effectiveness can be compromised if not stored properly.

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound vary with different dosages . At lower doses, this compound effectively inhibits histamine release and reduces allergic symptoms . At higher doses, it can cause adverse effects such as drowsiness and dry mouth . The compound has a relatively high safety margin, with toxic effects observed only at significantly higher doses than those used therapeutically .

Metabolic Pathways

This compound undergoes hepatic metabolism, with at least six circulating metabolites identified in human plasma . The primary metabolic pathways involve the formation of olopatadine N-oxide by flavin-containing monooxygenase (FMO) 1 and 3, and mono-desmethyl olopatadine by CYP3A4 . These metabolites are detected in minimal levels and contribute to the overall pharmacokinetic profile of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion . It is well-absorbed following topical ocular and intranasal administration, reaching therapeutic concentrations at the site of action . The compound is also distributed to various tissues, including the eyes and nasal mucosa, where it exerts its anti-allergic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of target cells . It does not appear to accumulate in specific organelles or compartments . The compound’s activity is largely dependent on its ability to interact with histamine H1 receptors on the cell surface and stabilize mast cells . This localization ensures that this compound can effectively inhibit histamine release and reduce allergic symptoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of olopatadine hydrochloride involves several steps. One method includes the reaction of N,N-dimethylamino chloropropane hydrochloride with potassium bromide and hexamethyl phosphoramide in dimethyl sulfoxide, followed by the addition of Isoxepac . The reaction is carried out under nitrogen protection and involves heating and stirring at controlled temperatures .

Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for the determination of olopatadine content and related compounds in pharmaceutical formulations . The process ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Olopatadine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Specific reduction reactions are less documented, but the compound’s stability under reductive conditions is generally good.

Substitution: The compound can undergo substitution reactions, particularly involving its dimethylamino group.

Major Products Formed: The primary degradation product under oxidative conditions is olopatadine-related compound B . Other impurities may form under different conditions, but they are typically minimal .

Scientific Research Applications

Olopatadine hydrochloride is widely used in scientific research due to its antihistaminic properties . It is employed in:

Chemistry: As a model compound for studying histamine H1 receptor antagonists.

Biology: To investigate the mechanisms of allergic reactions and mast cell stabilization.

Medicine: In the development of treatments for allergic conjunctivitis and rhinitis.

Industry: In the formulation of ophthalmic and nasal spray products for allergy relief.

Comparison with Similar Compounds

Doxepin: A structural analog with minimal anti-allergic activity.

Alcaftadine: Another antihistaminic drug used for allergic conjunctivitis.

Uniqueness: Olopatadine hydrochloride is unique due to its dual action as a histamine H1 antagonist and mast cell stabilizer . It offers a good comfort and tolerability profile compared to other anti-allergenic ophthalmic medications .

Biological Activity

Olopatadine hydrochloride is a potent antihistamine primarily used in the treatment of allergic conjunctivitis and other allergic conditions. It exhibits a dual mechanism of action as a selective histamine H1 receptor antagonist and a mast cell stabilizer. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and safety profile, supported by research findings and data tables.

Olopatadine functions by blocking the H1 receptor, which prevents the action of histamine, a key mediator in allergic reactions. This blockade leads to the inhibition of various inflammatory mediators including:

- Tryptase

- Prostaglandin D2

- Tumor Necrosis Factor-alpha (TNF-α)

- Pro-inflammatory cytokines

Additionally, olopatadine stabilizes mast cells, inhibiting the release of histamine and other mediators upon allergen exposure. In vitro studies have demonstrated its ability to reduce the immunologically-stimulated release of histamine from basophils and conjunctival mast cells .

Pharmacokinetics

The pharmacokinetic profile of olopatadine is characterized by:

- Absorption : Following ocular administration, olopatadine reaches peak plasma concentrations (Cmax) of approximately 1.6 ng/mL within 2 hours .

- Metabolism : It undergoes hepatic metabolism with several metabolites detected in plasma. The primary metabolic pathways involve flavin-containing monooxygenase (FMO) and cytochrome P450 enzymes .

- Elimination : Approximately 70% of the drug is excreted via urine, with a half-life that supports once-daily dosing in clinical settings .

Case Studies and Clinical Trials

A series of randomized controlled trials have evaluated the efficacy of olopatadine in treating allergic conjunctivitis. Notably:

- Study on Olopatadine 0.77% vs Vehicle : A study involving 202 patients showed that olopatadine 0.77% significantly reduced ocular itching compared to vehicle at multiple time points post-challenge (P<0.001). The mean difference in ocular itching scores was clinically significant across all assessments .

- Pooled Analysis : Another analysis pooled data from two phase 3 studies involving 448 patients, confirming that olopatadine 0.77% was superior to both vehicle and olopatadine 0.2% in relieving symptoms like ocular itching and conjunctival redness at onset and after 24 hours (P<0.0001) .

Efficacy Data Table

| Treatment | Ocular Itching Score Reduction | Conjunctival Redness Score Reduction | Time Point |

|---|---|---|---|

| Olopatadine 0.77% | -1.52 to -1.48 | -1.50 to -1.38 | Onset |

| Vehicle | -0.10 | -0.15 | Onset |

| Olopatadine 0.2% | -1.14 | -1.10 | 24 Hours |

Safety Profile

Olopatadine has been shown to have a favorable safety profile with minimal adverse effects reported in clinical trials. Common side effects include:

- Eye irritation

- Dryness

- Headache

No significant differences in safety parameters were observed between treatment groups in pivotal studies, indicating that olopatadine is well-tolerated among patients .

Properties

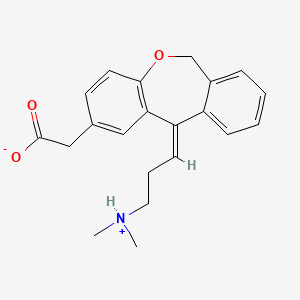

IUPAC Name |

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRLZEKDTUEKQH-NOILCQHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113806-05-6 (Parent) | |

| Record name | Olopatadine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046486 | |

| Record name | Olopatadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140462-76-6 | |

| Record name | Olopatadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140462-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olopatadine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olopatadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, hydrochloride (1:1), (11Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLOPATADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XG66W44KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.